N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the attachment of the ethylphenyl group. Common reagents used in these reactions include diethylamine, ethylphenyl ketone, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while reduction can produce various pyrrolidinone derivatives.
Scientific Research Applications
N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and the pathways involved are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: Shares structural similarities but differs in the presence of an oxadiazole ring.
Etazene: Another benzimidazole derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide is unique due to its specific combination of functional groups and the resulting chemical properties
This detailed article provides a comprehensive overview of N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-18-11-13-20(14-12-18)28-16-19(15-23(28)30)25-26-21-9-7-8-10-22(21)29(25)17-24(31)27(5-2)6-3/h7-14,19H,4-6,15-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYYZYKBBZGBIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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